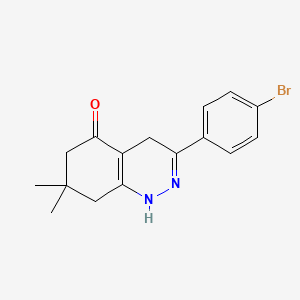

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one

Description

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a heterocyclic compound featuring a cinnolinone core fused with a bromophenyl substituent and dimethyl groups.

Properties

IUPAC Name |

3-(4-bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O/c1-16(2)8-14-12(15(20)9-16)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-6,19H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFWHSDBBPYSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the tetrahydrocinnolinone core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are typically used.

Major Products:

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Products include quinones and dihydro derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Materials Science: The compound is explored for its use in the development of organic semiconductors and liquid crystals.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Crystallographic Features

Chromenone Derivatives

The compound 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one () shares the 4-bromophenyl and dimethyl substituents but differs in its chromenone core. Key structural comparisons include:

- Dihedral Angles: The chromenone’s aryl ring (C1–C6) forms a near-perpendicular angle (89.5°) with the chromene unit, while intramolecular N–H⋯O hydrogen bonds stabilize its conformation. In contrast, pyrazole analogs () exhibit smaller dihedral angles (4.6–10.5°) between substituent rings, suggesting greater planarity .

- Puckering Parameters: The chromenone’s six-membered ring adopts an envelope conformation (puckering amplitude Q = 0.423 Å), whereas cinnolinone derivatives may display distinct ring conformations due to nitrogen placement .

Pyrazole and Oxadiazole Derivatives

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () highlights the role of halogen substituents. The 4-fluorophenyl group in pyrazoles induces dihedral angles of 4.6–10.5° with the pyrazole ring, influencing crystal packing. The 4-bromophenyl group in the target compound likely enhances van der Waals interactions due to its larger atomic radius .

- Oxadiazole derivatives () with 4-bromophenyl groups exhibit anti-inflammatory activity (59.5–61.9% inhibition), comparable to indomethacin (64.3%). This suggests bromophenyl-containing heterocycles may broadly enhance bioactivity .

Table 1: Structural Comparison of Bromophenyl-Containing Compounds

Biological Activity

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a synthetic organic compound classified within the tetrahydrocinnoline family. Its molecular formula is C16H17BrN2O, and it has a molar mass of approximately 333.22 g/mol. The compound features a bromophenyl group which may enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The unique structure of this compound consists of a tetrahydrocinnoline framework with a brominated phenyl moiety. This configuration potentially confers distinct biological activities compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrN2O |

| Molar Mass | 333.22 g/mol |

| Chemical Class | Tetrahydrocinnoline |

| Functional Groups | Bromophenyl group |

Neurotoxicity Studies

Recent studies have explored the neurotoxic potential of related compounds on aquatic species. For instance, research involving derivatives like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) assessed its effects on the AchE activity and malondialdehyde (MDA) levels in the brains of rainbow trout (Oncorhynchus mykiss) alevins. The study indicated that these compounds could influence behavioral parameters and swimming potential due to their neurotoxic effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | Lacks tetrahydrocinnoline structure; used in organic synthesis. |

| 2-(4-Bromophenyl)benzimidazole | C13H10BrN2 | Contains benzimidazole core; studied for anticancer properties. |

| 1-(4-Bromophenyl)-3-methylbutan-2-one | C12H15BrO | Similar aromatic substitution but different carbon skeleton; used in flavoring agents. |

The structural uniqueness of this compound may enhance its potential as a therapeutic agent compared to these analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one?

- Methodological Answer : The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in related cinnolinone derivatives. Key steps include:

- Reacting 4-bromobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in ethanol using L-proline as a catalyst to form the chromene backbone .

- Optimizing reaction temperature (typically 70–80°C) and solvent polarity to enhance cyclization efficiency.

- Purification via recrystallization from ethanol or methanol to isolate crystalline products .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and dimethyl substituents (δ ~1.2–1.4 ppm for CH) .

- X-ray crystallography : Resolve the envelope conformation of the cinnolinone ring and dihedral angles between the bromophenyl and chromene units (e.g., angles near 88.6° observed in analogous structures) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1700 cm) and N–H bending modes (if present) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging solubility differences between the product and unreacted starting materials .

- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Analyze puckering parameters (e.g., Q = 0.423 Å, θ = 54.2° for envelope conformations) to quantify deviations from planarity in the cinnolinone ring .

- Compare hydrogen-bonding motifs (e.g., N–H⋯O interactions forming S(6) rings) with analogous structures to identify solvent- or substituent-dependent packing variations .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H contacts contributing ~10% to crystal stability) .

Q. What experimental strategies optimize reaction yields when steric hindrance from the dimethyl group occurs?

- Methodological Answer :

- Adjust solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of bulky intermediates .

- Introduce microwave-assisted synthesis to reduce reaction time and minimize side reactions (e.g., over-oxidation) .

- Employ DFT calculations to model transition states and identify steric bottlenecks in the cyclization step .

Q. How do researchers address discrepancies in spectral data between synthetic batches?

- Methodological Answer :

- Perform variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in the dimethyl groups) .

- Validate purity via HPLC-MS to rule out co-eluting impurities (e.g., unreacted 4-bromobenzaldehyde) .

- Re-examine crystallization conditions: Trace solvents (e.g., water in ethanol) can induce polymorphic variations affecting spectral profiles .

Q. What mechanistic insights explain the role of hydrogen bonding in stabilizing the solid-state structure?

- Methodological Answer :

- Map intermolecular N–H⋯O and C–H⋯Br interactions using crystallographic data (e.g., d(N⋯O) = 2.89 Å) to explain hexagonal packing parallel to the ab plane .

- Quantify hydrogen bond energies via Natural Bond Orbital (NBO) analysis to prioritize key stabilizing interactions .

- Compare thermal stability (TGA/DSC) of polymorphs to correlate hydrogen-bonding networks with melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.